N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
CAS No.: 1457281-53-6
Cat. No.: VC11887933
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1457281-53-6 |
|---|---|
| Molecular Formula | C14H14F3N3O |
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20) |
| Standard InChI Key | HIPAVTYDIZCVHH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted at position 4 with a trifluoromethyl group () and at position 2 with a -[2-(4-methoxyphenyl)ethyl]amine side chain. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Key Chemical Identifiers
Physicochemical Properties
The trifluoromethyl group contributes to a calculated partition coefficient () of 3.2, indicating moderate lipophilicity suitable for membrane permeability. The methoxy group’s electron-donating nature influences the compound’s electronic profile, potentially enhancing binding affinity to hydrophobic enzyme pockets .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 4-(trifluoromethyl)pyrimidin-2-amine and 2-(4-methoxyphenyl)ethylamine under reflux conditions in anhydrous tetrahydrofuran (THF). Alternative methods include:
-
Condensation Reactions: Utilizing -carbonyldiimidazole (CDI) to activate the pyrimidine amine for coupling.
-
Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to 2 hours with comparable yields (68–72%).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Substitution | 65 | 24 | Low cost, scalable | Long reaction time |
| CDI-Mediated Coupling | 72 | 6 | High purity | Expensive reagents |
| Microwave-Assisted | 70 | 2 | Rapid synthesis | Specialized equipment required |
Scalability Challenges
Large-scale production faces hurdles in purifying the tertiary amine product due to its high solubility in organic solvents . A patent-pending purification method employs countercurrent chromatography with a hexane-ethyl acetate gradient, achieving >99% purity at kilogram scales .
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a), a key target in methicillin-resistant strains. The 4-methoxyphenyl moiety facilitates penetration through the peptidoglycan layer.
Pharmacological Applications
Oncology
As a CDK4 inhibitor, this compound is a candidate for combination therapies with palbociclib in hormone receptor-positive breast cancer . Synergistic effects observed in murine models (tumor volume reduction: 62% vs. 41% monotherapy) .
Antibacterial Formulations
Nanoemulsions incorporating the compound (0.5% w/v) show enhanced biofilm penetration in Pseudomonas aeruginosa infections, reducing bacterial load by 3.7 logs in ex vivo skin models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume